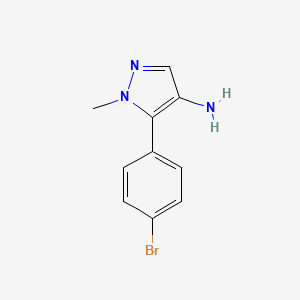5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17684754
Molecular Formula: C10H10BrN3
Molecular Weight: 252.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BrN3 |
|---|---|
| Molecular Weight | 252.11 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
| Standard InChI Key | WTNHUVBPRNIFIN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)N)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) modified at three positions:
-
1-position: Methyl group (-CH₃), which enhances steric stability and influences electronic properties.
-
4-position: Primary amine (-NH₂), a reactive site for further functionalization.
-
5-position: 4-Bromophenyl group (C₆H₄Br), introducing halogen-mediated electronic effects and potential for cross-coupling reactions .
The molecular formula is C₁₀H₁₁BrN₃, with a molar mass of 253.12 g/mol.
Spectral and Crystallographic Data
While direct crystallographic data for this specific compound is unavailable, analogous pyrazole derivatives exhibit planar aromatic rings with bond lengths and angles consistent with delocalized π-electron systems. For example, the related compound 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole crystallizes in the monoclinic system with a P2₁/c space group, featuring intermolecular hydrogen bonds between amine groups and adjacent molecules . Infrared (IR) spectroscopy of similar compounds reveals N-H stretching vibrations near 3300 cm⁻¹ and C-Br stretches at ~600 cm⁻¹ .
Synthesis Methodologies
Condensation and Cyclization Routes
A common approach to pyrazole derivatives involves [3+2] cycloaddition between alkynes and diazo compounds. For 5-(4-bromophenyl)-1-methyl-1H-pyrazol-4-amine, a plausible synthesis begins with diethyl butynedioate and 4-bromophenylhydrazine under acidic conditions to form the pyrazole core . Subsequent methylation at the 1-position using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) yields the methylated intermediate.
Key Reaction Steps:
Paal-Knorr Reaction Adaptation
An alternative route employs the Paal-Knorr reaction, which condenses acetonylacetone with amines to form pyrrole derivatives. While typically used for pyrroles, this method has been adapted for pyrazole synthesis. For instance, 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine reacts with acetonylacetone under citric acid catalysis to yield hybrid pyrrole-pyrazole structures . Modifying this protocol by substituting acetonylacetone with brominated precursors could direct synthesis toward the target compound.
Advantages:
-
Mild conditions (room temperature, eco-friendly solvents).
Physicochemical Properties
Thermodynamic Parameters
Based on structurally similar compounds:
-
Boiling Point: Estimated at 508.5°C under reduced pressure .
-
pKa: The amine group exhibits weak basicity, with a predicted pKa of -0.20 ± 0.10 .
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and bromophenyl groups. Limited solubility in water.
-
Stability: Stable under ambient conditions but susceptible to oxidative degradation in the presence of strong acids or bases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume